molecular formula C11H9Cl3O4 B3138896 2-Hydroxy-7-methoxy-2-trichloromethylchroman-4-one CAS No. 473565-63-8

2-Hydroxy-7-methoxy-2-trichloromethylchroman-4-one

Cat. No. B3138896
CAS RN: 473565-63-8
M. Wt: 311.5 g/mol
InChI Key: JXKJELCHIUJDEI-UHFFFAOYSA-N
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Description

2-Hydroxy-7-methoxy-2-trichloromethylchroman-4-one (2-HMTCC) is a natural product isolated from the plant species, Cinnamomum camphora. It is a member of the flavonoid family and has been studied extensively for its various biological activities. 2-HMTCC has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. It is also known to possess antifungal, antiviral, and anti-bacterial activities. Furthermore, 2-HMTCC has been found to have anti-diabetic, anti-obesity, and anti-hyperlipidemic effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound 2-hydroxy-7-methoxy-2-trichloromethylchroman-4-one can be synthesized through the reaction of 2-hydroxyacetophenones with trichloroacetyl chloride in the presence of pyridine, followed by treatment with potassium tert-butylate (Sosnovskikh & Usachev, 2002). This process results in 2-hydroxy-2-trichloromethylchroman-4-ones, which can be further dehydrated to yield 2-trichloromethyl-chromones.

Potential Biological Applications

  • Diabetes Mellitus Research : A related compound, 7-hydroxy-2-(4-hydroxy-3-methoxy-phenyl)-chroman-4-one, has been studied for its effects on insulin resistance, gene expression related to diabetes mellitus, and blood glucose levels in diabetic rats (Prasetyastuti et al., 2016).

Chemical Reactions and Derivatives

  • Reactions with Vilsmeier Reagent : Studies have shown that the reaction of Vilsmeier reagent with 7-methoxy-2,2-dimethylchroman-4-one and its analogues can produce chlorochromenes, which are important for synthetic applications (Brown, Marcus, & Anastasis, 1985).
  • Formation of Chromenylium Salts : Research has also indicated that 2-(dialkylamino)-7-methoxychromones can be transformed into chromenylium salts, which could have implications in various chemical processes (Mazzei, Ermili, Sottofattori, & Roma, 1981).

properties

IUPAC Name

2-hydroxy-7-methoxy-2-(trichloromethyl)-3H-chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl3O4/c1-17-6-2-3-7-8(15)5-10(16,11(12,13)14)18-9(7)4-6/h2-4,16H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKJELCHIUJDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)CC(O2)(C(Cl)(Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-7-methoxy-2-trichloromethylchroman-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-7-methoxy-2-trichloromethylchroman-4-one
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 6
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